Acute Oral Safety Advantage Over Tranilast
The structurally related 2-acylaminobenzamide class, which includes the N-acylsalicylamide scaffold of the target compound, demonstrates a markedly superior acute oral safety profile compared with the clinical compound Tranilast. In the pivotal patent EP0855387A1, the representative benzamide derivative 2-(3,4-dimethoxycinnamoylamino)benzamide was suspended in 0.5% carboxymethylcellulose sodium and administered orally to mice at doses of 300, 1000, and 2000 mg/kg. No deaths and no abnormal behavior were observed even at the highest 2000 mg/kg dose [1]. The patent explicitly states that compounds of this general formula 'have an LD50 value extremely preferable to that of Tranilast and therefore are very safer compounds' [1]. While Tranilast's reported oral LD50 in rodents is approximately 1800–2150 mg/kg [2], the absence of any mortality at 2000 mg/kg for the benzamide scaffold represents a meaningful safety margin expansion relevant to repeat-dose and chronic administration scenarios.
| Evidence Dimension | Acute oral toxicity (single-dose LD50 / maximum tolerated dose in mice) |
|---|---|
| Target Compound Data | No deaths, no abnormal behavior at oral doses of 300, 1000, and 2000 mg/kg (2-acylaminobenzamide scaffold representative compound) |
| Comparator Or Baseline | Tranilast: oral LD50 in rat ~2150 mg/kg; oral LD50 in mouse ~1800 mg/kg; known toxicity at high doses |
| Quantified Difference | Target scaffold survives 2000 mg/kg without mortality vs. Tranilast LD50 of ~1800 mg/kg (mouse); patent states scaffold LD50 is 'extremely preferable' |
| Conditions | Single oral gavage in mice; compound suspended in 0.5% carboxymethylcellulose sodium |
Why This Matters
For research programs transitioning from in vitro to in vivo models, a wider safety margin reduces attrition risk from dose-limiting toxicity, making this scaffold preferable for chronic dosing paradigms where Tranilast's narrower therapeutic index may be problematic.
- [1] Kissei Pharmaceutical Co., Ltd. 2-Acylaminobenzamide derivatives and preventive and remedy for diseases caused by the supermultiplication of vascular intimal cells. European Patent EP0855387A1, 1998. Lines 269-274, 349-352. View Source
- [2] DrugBank. Tranilast (DB00953): Toxicity summary. Oral LD50 rat: 2150 mg/kg; Oral LD50 mouse: 1800 mg/kg. bio2rdf.org toxicity entry. View Source
